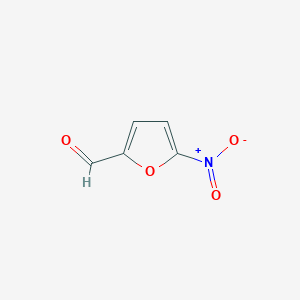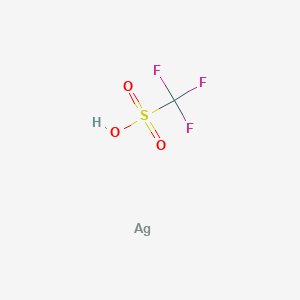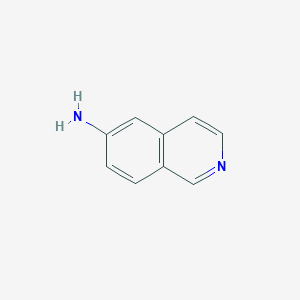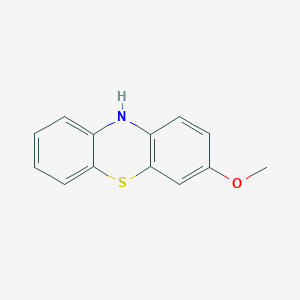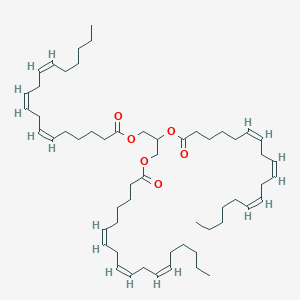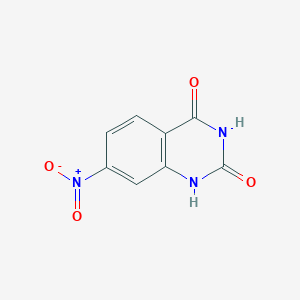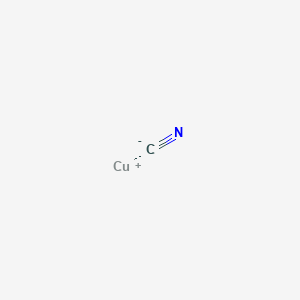
Copper(I) cyanide
概要
説明
Synthesis Analysis
The synthesis of copper(I) cyanide is a critical process in its application, especially in the context of gold hydrometallurgy. Kyle and Hefter (2015) provided a comprehensive review of the thermodynamics of hydrogen cyanide and copper(I)–cyanide complexes in aqueous solution, emphasizing the importance of understanding the equilibrium constants and thermodynamic parameters at elevated ionic strengths and temperatures typical of hydrometallurgical processing (Kyle & Hefter, 2015).
Molecular Structure Analysis
Understanding the molecular structure of copper(I) cyanide complexes is crucial for optimizing their industrial applications, especially in processes involving metal extraction and recovery. The structural analysis helps in elucidating the coordination chemistry and stability of these complexes under various environmental conditions.
Chemical Reactions and Properties
Copper(I) cyanide participates in a variety of chemical reactions, forming complexes with other metals that are significant in the recovery of these metals from ores. Dai, Simons, and Breuer (2012) discussed the recovery technologies for cyanidation of copper-containing gold ores, highlighting the financial and environmental benefits of recovering copper as a valuable by-product and recycling cyanide in the leach circuit (Dai, Simons, & Breuer, 2012).
Physical Properties Analysis
The physical properties of copper(I) cyanide, including its solubility in various solvents, density, and melting point, are important for its handling and application in industrial processes. These properties influence the compound's behavior in different environmental and processing conditions, affecting its efficiency in applications like metal recovery.
Chemical Properties Analysis
The chemical properties of copper(I) cyanide, such as its reactivity with other compounds, stability under different conditions, and toxicity, are vital for ensuring the safety and effectiveness of its use in industrial applications. Understanding these properties is essential for designing processes that minimize environmental impact and health risks while maximizing recovery efficiency.
References
- (Kyle & Hefter, 2015)
- (Dai, Simons, & Breuer, 2012)
科学的研究の応用
-
Organic Synthesis
-
Electroplating Copper and Iron
-
Silver Plating
-
Brass Plating
-
Copper-Tin Alloy Plating
-
Wastewater Treatment
- Copper(I) cyanide has been studied for its potential use in the treatment of wastewater .
- Specifically, it has been used in the removal of cyanide ions from wastewater .
- The study employed Density Functional Theory (DFT) calculations to reveal the complexation mechanism of metal–cyanide complex ions formed by the interaction of Cu+ and CN− in copper cyanide systems and its transformation patterns .
-
Battery Jumper Cables
-
Electrical Connectors and Fittings
-
Aluminum Buss Bars
-
Lead Sporting Ammunition
-
Coinage
-
Decorative Finishes
- As a decorative finish without subsequent electroplates of other metals, copper cyanide deposits are used on cabinet hardware, hinges, drawer pulls, knobs, and brackets .
- These are sometimes given post-treatments to color or darken the deposits, which are then highlighted by mechanical finishing or selective buffing to produce antique finishes .
-
Catalyst in Organic Reactions
-
Preparation of Nitriles
-
Electroforming
- Copper(I) cyanide is used in electroforming, which is a metal forming process that forms parts through electrodeposition on a model, known as a mandrel .
- Conductive mandrels are passivated (chemically) to preclude ‘plating’ and thereby to permit ready separation of the finished electroform .
- Non-conductive mandrels require a conductive surface layer (usually a chemical deposition of real silver) to permit electroforming .
-
Metal Recovery
-
Copper Staining
-
Copper Etching
Safety And Hazards
将来の方向性
特性
IUPAC Name |
copper(1+);cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBRDRYODQBAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCuN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes | |
| Record name | COPPER(I) CYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Practically insol in water, alcohol, cold dil acids; sol in ammonium hydroxide, sol in alkali cyanide solutions because of formation of stable cyanocuprate(I) ions, Soluble in potassium cyanide solution; insoluble in water and ethanol, Soluble in sodium ... cyanide, hydrochloric acid ... . | |
| Record name | COPPER(I) CYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.9 | |
| Record name | COPPER(I) CYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
CYANIDE HAS VERY HIGH AFFINITY FOR IRON IN FERRIC STATE. WHEN ABSORBED /CYANIDE/ ... REACTS READILY WITH TRIVALENT IRON OF CYTOCHROME OXIDASE IN MITOCHONDRIA; CELLULAR RESPIRATION IS THUS INHIBITED & CYTOTOXIC HYPOXIA RESULTS. SINCE UTILIZATION OF OXYGEN IS BLOCKED, VENOUS BLOOD IS OXYGENATED AND IS ALMOST AS BRIGHT RED AS ARTERIAL BLOOD. RESPIRATION IS STIMULATED BECAUSE CHEMORECEPTIVE CELLS RESPOND AS THEY DO TO DECREASED OXYGEN. A TRANSIENT STAGE OF CNS STIMULATION WITH HYPERPNEA AND HEADACHE ARE OBSERVED; FINALLY THERE ARE HYPOXIC CONVULSIONS AND DEATH DUE TO RESPIRATORY ARREST. /CYANIDE/, SINGLE DOSES OF CYANIDE PRODUCE ALTERATIONS IN PATTERN OF BRAIN METABOLITES CONSISTENT WITH DECR IN OXIDATIVE METABOLISM & INCR IN GLYCOLYSIS. DECR IN BRAIN GAMMA-AMINOBUTYRIC ACID ... HAVE BEEN ASCRIBED TO CYANIDE INHIBITION OF GLUTAMIC ACID DECARBOXYLASE. /CYANIDE/, THE CORTICAL GRAY MATTER, HIPPOCAMPUS (H1), CORPORA STRIATA, & SUBSTANTIA NIGRA ARE COMMONLY AFFECTED /BY CYANIDE/. ... CYANIDE ALSO HAS PROPENSITY FOR DAMAGING WHITE MATTER, PARTICULARLY CORPUS CALLOSUM. CYANIDE INHIBITS CYTOCHROME OXIDASE & PRODUCES CYTOTOXIC ANOXIA, BUT ALSO CAUSES HYPOTENSION THROUGH ITS EFFECTS ON HEART. /CYANIDE/, The cyanide ion (CN-) ... forms complexes with a number of other chemicals (eg, in tissues) and has a strong affinity for cobalt. /Cyanide ion/, For more Mechanism of Action (Complete) data for COPPER(I) CYANIDE (6 total), please visit the HSDB record page. | |
| Record name | COPPER(I) CYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Copper(I) cyanide | |
Color/Form |
White monoclinic prisms or green orthorhombic crystals, White to cream-colored powder, colorless or dark green orthorhombic crystals or dark red monoclinic crystals, Pale cream powder | |
CAS RN |
544-92-3 | |
| Record name | Copper(I) cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COPPER(I) CYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
474 °C | |
| Record name | COPPER(I) CYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



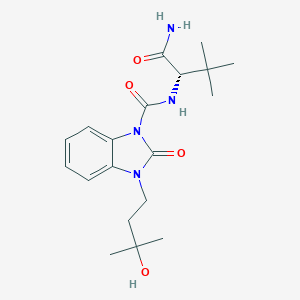
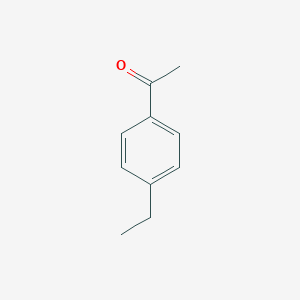

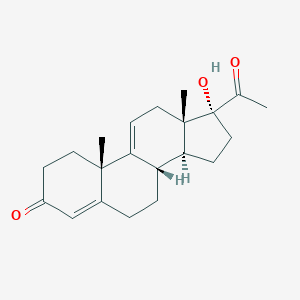
![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)
